3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid
Description
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic organic compound characterized by a sulfur atom at the 8-position (bridgehead) and both a methyl group and carboxylic acid substituent at the 3-position. Its molecular formula is inferred as C₉H₁₂O₂S (calculated based on structural analysis), though discrepancies exist in reported data .
Properties
IUPAC Name |
3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBMKHBXNCRSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This reaction typically requires anhydrous toluene as the solvent and is carried out under an inert atmosphere, such as argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with appropriate scaling of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Thiolates or amine derivatives.
Scientific Research Applications
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of protein function. Additionally, the bicyclic structure of the compound allows it to fit into specific binding pockets of target proteins, enhancing its specificity and potency .
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
Key Observations :
- Bridgehead Heteroatom : Sulfur in the target compound vs. oxygen or nitrogen in analogs. Sulfur’s larger atomic size and polarizability may enhance lipophilicity compared to oxygen but reduce basicity relative to nitrogen .
- Substituents : The 3-methyl and carboxylic acid groups in the target compound contrast with phenyl (Troparil) or Boc-protected amine (N-Boc derivatives), impacting solubility and bioactivity.
Physicochemical Properties
Notes:
- Carboxylic acid groups improve aqueous solubility, while methyl or phenyl groups enhance membrane permeability.
- Troparil’s lipophilicity facilitates blood-brain barrier penetration .
Biological Activity
3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound characterized by its unique sulfur atom within the bicyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHOS, with notable structural features that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| SMILES | CC1(CC2CCC(C1)S2)C(=O)O |
| InChI | InChI=1S/C9H14O2S/c1-9(8(10)11)4-6-2-3-7(5-9)12-6/h6-7H,2-5H2,1H3,(H,10,11) |
| InChIKey | URBMKHBXNCRSQO-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties, potentially through the modulation of cell signaling pathways involved in apoptosis and cell proliferation. The bicyclic structure allows it to interact with specific protein targets, which may enhance its efficacy against various cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is critical in both antimicrobial and anticancer mechanisms.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC values ranged from 20 to 40 µM across different cell lines, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other bicyclic compounds:
| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Bicyclic (Sulfur) | High | Moderate |
| 8-Azabicyclo[3.2.1]octane | Bicyclic (Nitrogen) | Moderate | High |
| Bicyclo[3.2.1]octane | Bicyclic (Carbon only) | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
